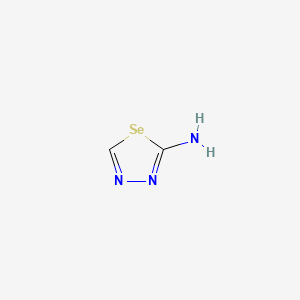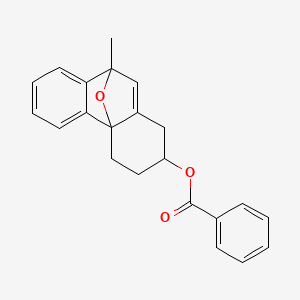
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is a complex organic compound with a unique structure that includes an epoxy group, a phenanthrene core, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate typically involves multiple steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Hydrogenation: The reduction of the phenanthrene core to introduce the tetrahydro groups can be performed using hydrogen gas in the presence of a palladium catalyst.
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base.
Benzoate Ester Formation: The final step involves the esterification of the hydroxyl group with benzoic acid or its derivatives, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the phenanthrene core or reduce the epoxy group to a diol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), various nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Diols, fully hydrogenated phenanthrene derivatives
Substitution: Various esters or amides depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, particularly its interactions with enzymes and receptors, makes it a candidate for drug development. It could be explored for its anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological properties. The presence of the epoxy group and the phenanthrene core could interact with biological targets in unique ways.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, altering their activity. The epoxy group could form covalent bonds with nucleophilic sites in proteins, while the phenanthrene core might intercalate with DNA or interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthrene: The parent compound, lacking the epoxy and benzoate groups.
Epoxyphenanthrene: Similar structure but without the benzoate ester.
Methylphenanthrene: Phenanthrene with a methyl group but no epoxy or benzoate groups.
Uniqueness
2H-4a,9-Epoxyphenanthren-2-ol, 1,3,4,9-tetrahydro-9-methyl-, benzoate is unique due to the combination of its functional groups. The presence of the epoxy group, the tetrahydro phenanthrene core, and the benzoate ester provides a distinct set of chemical properties and reactivity patterns that are not found in simpler phenanthrene derivatives.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in various scientific fields.
Propriétés
Numéro CAS |
64271-93-8 |
|---|---|
Formule moléculaire |
C22H20O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(8-methyl-15-oxatetracyclo[6.6.1.01,10.02,7]pentadeca-2,4,6,9-tetraen-12-yl) benzoate |
InChI |
InChI=1S/C22H20O3/c1-21-14-16-13-17(24-20(23)15-7-3-2-4-8-15)11-12-22(16,25-21)19-10-6-5-9-18(19)21/h2-10,14,17H,11-13H2,1H3 |
Clé InChI |
VWKAYLAMUFEYKZ-UHFFFAOYSA-N |
SMILES canonique |
CC12C=C3CC(CCC3(O1)C4=CC=CC=C24)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


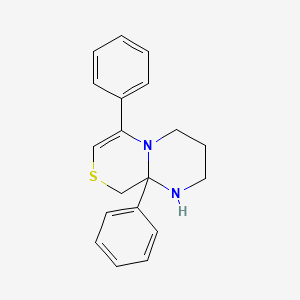
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

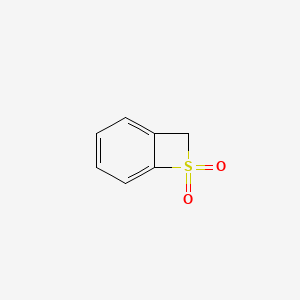

![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


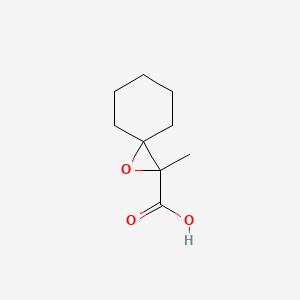
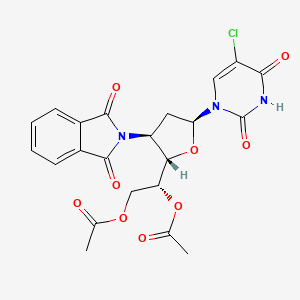
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
